molecular formula C21H23NO9 B1140801 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide CAS No. 152832-29-6

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide

Número de catálogo B1140801
Número CAS: 152832-29-6
Peso molecular: 433.4 g/mol
Clave InChI: GQQNPPRHZMQONU-CURYNPBISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is a metabolite of Mefenamic acid, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, fever, and inflammation. This compound has gained attention in recent years due to its potential therapeutic applications and its role in drug metabolism.

Aplicaciones Científicas De Investigación

  • Metabolism and Disposition in Vivo : Mefenamic acid (MEF), from which 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is derived, is extensively metabolized in vivo. One study identified four mono-hydroxyl MEFs and their corresponding glucuronides in rats after oral administration of MEF. These metabolites showed significant systemic exposure, suggesting possible systemic toxicities, especially after repeated MEF treatment (Fong et al., 2015).

  • Reactivity with Proteins : Mefenamic acid glucuronide has been shown to bind irreversibly to proteins, both in vitro and ex vivo. This binding is related to the formation of reactive acyl glucuronides and could be a factor in drug-induced nephrotoxicity (McGurk et al., 1996).

  • Biosynthesis of Drug Glucuronide Metabolites : A study using Saccharomyces cerevisiae demonstrated the efficient production of various glucuronides, including acyl glucuronides of carboxylic acid-containing drugs like mefenamic acid. This system provides a means for in vitro synthesis of glucuronides for toxicological analyses (Ikushiro et al., 2016).

  • Formation of Acyl-Linked Metabolites and Toxicity : Research on mefenamic acid has found that it metabolizes into acyl-linked metabolites, which are implicated in the formation of protein adducts and potential drug toxicity. This includes bioactivation into reactive transacylating derivatives (Horng & Benet, 2013).

  • Glucuronidation Kinetics in Human Kidney : The glucuronidation kinetics of mefenamic acid were studied using human kidney cortical microsomes. These studies provide insight into the renal handling of mefenamic acid and its acyl glucuronides, which could have implications for renal toxicities (Gaganis et al., 2007).

  • Urinary Excretion in Preterm Infants : A study on the urinary excretion of mefenamic acid and its metabolites in preterm infants indicates that the metabolism of mefenamic acid in infants differs from adults and children, which may be due to lower activity of drug metabolizing enzymes (Sato et al., 1997).

Mecanismo De Acción

Target of Action

3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a metabolite of Mefenamic acid . Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

As a metabolite of Mefenamic acid, 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is likely to share a similar mode of action. Mefenamic acid works by inhibiting the COX enzymes, thereby reducing the synthesis of prostaglandins . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation, pain, and fever .

Pharmacokinetics

As a metabolite of mefenamic acid, it is likely to share similar adme (absorption, distribution, metabolism, and excretion) properties . Mefenamic acid is well-absorbed orally, widely distributed in the body, metabolized in the liver (including the formation of the 3-Hydroxymethyl metabolite), and excreted in the urine .

Result of Action

The primary result of the action of 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a reduction in the symptoms of inflammation, pain, and fever. This is due to its inhibition of prostaglandin synthesis .

Action Environment

The action of 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its efficacy and safety .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is a metabolite of Mefenamic acid , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of Mefenamic acid.

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is not well-defined. It is a metabolite of Mefenamic acid , suggesting that it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

3-Hydroxymethyl Mefenamic Acid Acyl-β-D-glucuronide is a metabolite of Mefenamic acid , suggesting that it is involved in the metabolic pathways of Mefenamic acid

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves the acylation of 3-Hydroxymethyl Mefenamic Acid with an acyl chloride followed by the glucuronidation of the resulting product using a glucuronic acid derivative.", "Starting Materials": [ "3-Hydroxymethyl Mefenamic Acid", "Acyl chloride", "Glucuronic acid derivative", "Organic solvents", "Reagents and catalysts" ], "Reaction": [ "Step 1: 3-Hydroxymethyl Mefenamic Acid is dissolved in an organic solvent and reacted with an excess of acyl chloride in the presence of a catalyst to form the acylated product.", "Step 2: The resulting acylated product is purified and then dissolved in an aqueous solution of a glucuronic acid derivative.", "Step 3: The mixture is heated and stirred under appropriate conditions to allow for the glucuronidation reaction to occur.", "Step 4: The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

Número CAS

152832-29-6

Fórmula molecular

C21H23NO9

Peso molecular

433.4 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1

Clave InChI

GQQNPPRHZMQONU-CURYNPBISA-N

SMILES isomérico

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO

SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

SMILES canónico

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

Sinónimos

1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.